molecular formula C22H19ClF3N3O3S B4971964 N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide CAS No. 6401-23-6

N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide

Cat. No.: B4971964
CAS No.: 6401-23-6
M. Wt: 497.9 g/mol
InChI Key: OWAWUACIWYYLKH-UHFFFAOYSA-N
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Description

N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with appropriate amines and sulfonyl chlorides under controlled conditions . The reaction typically requires the use of solvents such as dichloromethane or tetrahydrofuran and may involve catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and high yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to the desired biological effects. For example, its analgesic properties may be attributed to its interaction with opioid receptors, resulting in pain relief .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl and sulfonyl groups, in particular, contribute to its stability and potential therapeutic applications.

Properties

IUPAC Name

2-[4-chloro-N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF3N3O3S/c1-15-2-5-18(6-3-15)33(31,32)29(14-21(30)28-13-16-8-10-27-11-9-16)17-4-7-20(23)19(12-17)22(24,25)26/h2-12H,13-14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAWUACIWYYLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=NC=C2)C3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367654
Record name STK059704
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6401-23-6
Record name STK059704
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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